2-bromo-N-(4-bromo-2-methylphenyl)benzamide
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Overview
Description
2-bromo-N-(4-bromo-2-methylphenyl)benzamide is a chemical compound with the molecular formula C14H11Br2NO and a molecular weight of 369.058 g/mol . This compound is known for its unique structure, which includes two bromine atoms and a benzamide group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-bromo-N-(4-bromo-2-methylphenyl)benzamide typically involves the reaction of 2-bromobenzoyl chloride with 4-bromo-2-methylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
2-bromo-N-(4-bromo-2-methylphenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using reagents like sodium iodide in acetone.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate to form corresponding carboxylic acids.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to produce amines.
Scientific Research Applications
2-bromo-N-(4-bromo-2-methylphenyl)benzamide is utilized in several scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-(4-bromo-2-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
2-bromo-N-(4-bromo-2-methylphenyl)benzamide can be compared with other similar compounds, such as:
4-bromo-N-(2-methylphenyl)benzamide: This compound has a similar structure but with a different substitution pattern on the benzene ring.
N-(4-bromo-phenyl)-2-chloro-benzamide: This compound contains a chlorine atom instead of a second bromine atom.
Benzamide, 2-bromo-: A simpler structure with only one bromine atom.
Properties
Molecular Formula |
C14H11Br2NO |
---|---|
Molecular Weight |
369.05 g/mol |
IUPAC Name |
2-bromo-N-(4-bromo-2-methylphenyl)benzamide |
InChI |
InChI=1S/C14H11Br2NO/c1-9-8-10(15)6-7-13(9)17-14(18)11-4-2-3-5-12(11)16/h2-8H,1H3,(H,17,18) |
InChI Key |
HAJRBKIAXVEOCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
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